(E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
Description
Properties
Molecular Formula |
C20H19Cl2NO3S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H19Cl2NO3S/c21-17-8-6-16(19(22)12-17)7-9-20(24)23(13-15-4-2-1-3-5-15)18-10-11-27(25,26)14-18/h1-9,12,18H,10-11,13-14H2/b9-7+ |
InChI Key |
LJCKRBBDADBJFX-VQHVLOKHSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Amide Bond Reactivity
The enamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. For example:
Key Conditions :
-
Acidic hydrolysis (HCl, 80°C) yields 3-(2,4-dichlorophenyl)acrylic acid and benzylamine derivatives.
-
Basic hydrolysis (NaOH, reflux) produces sodium carboxylate intermediates.
Applications : Hydrolysis intermediates serve as precursors for derivatives like esters or acyl chlorides.
Nucleophilic Substitution at the Dichlorophenyl Ring
The 2,4-dichlorophenyl group participates in regioselective substitution reactions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aromatic Chlorination | Cl₂, FeCl₃, 40°C | 2,4,6-Trichlorophenyl derivative | 72% |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 90°C | Biaryl derivatives | 65–80% |
Mechanistic Insight : The electron-withdrawing effect of chlorine directs substitution to the para position relative to existing substituents.
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated enamide participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions:
Diels-Alder Reaction
Conditions : BF₃·OEt₂ catalysis in CH₂Cl₂ at 0°C achieves 88% yield with 77:23 diastereoselectivity .
1,3-Dipolar Cycloaddition
With nitrile oxides or azides:
Applications : Used to synthesize fused heterocycles like dihydroisoindoloquinolinones .
Catalytic Coupling Reactions
The compound serves as a substrate in cross-coupling reactions:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃ | Styryl derivatives | 68% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-aryl/alkyl-substituted amides | 75% |
Key Insight : The dioxothiolan ring stabilizes transition states via sulfur-oxygen interactions.
Functionalization of the Dioxothiolan Ring
The 1,1-dioxothiolan moiety undergoes ring-opening and sulfonamide formation:
Ring-Opening with Amines
Conditions : Ethylenediamine in THF at 25°C yields sulfonamides (82%).
Oxidation to Sulfonic Acids
Applications : Sulfonic acid derivatives enhance water solubility for biological assays.
Stereoselective Transformations
The (E)-configuration of the enamide enables stereocontrolled synthesis:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Chlorobenzyl vs. Dichlorophenyl Derivatives
- Compound : (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide
- Key Differences :
- Replaces the 2,4-dichlorophenyl group with a simple phenyl ring.
- Uses a 4-chlorobenzyl group instead of an unsubstituted benzyl group.
- Implications :
- The absence of the 2,4-dichlorophenyl group reduces lipophilicity (ClogP estimated to decrease by ~1.5 units).
Cinnamic Acid Anilides
- Compound 10 : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
- Key Differences :
- Replaces the dioxothiolan ring with a trifluoromethyl group.
- Lacks the benzyl substituent.
- Activity :
- Exhibits bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy.
- Highlights the importance of electron-withdrawing groups (e.g., CF₃) in enhancing antimicrobial potency.
Benzothiazole Acrylamides
SAR Insights :
- Halogen Substitution : Dichlorophenyl groups (as in the target compound) likely enhance membrane permeability and target binding via hydrophobic/halogen interactions .
- Heterocyclic Moieties : The 1,1-dioxothiolan ring in the target compound may improve metabolic stability compared to simpler alkyl chains in analogs like Compound 10 .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Parameters
| Compound | ClogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.8* | 447.3 | 5 |
| (2E)-N-(4-chlorobenzyl) analog | ~2.9 | 418.9 | 5 |
| Compound 10 | 3.1 | 311.3 | 3 |
Key Observations :
- The dioxothiolan group increases molecular weight, which may affect oral bioavailability compared to lighter analogs .
Q & A
Basic: What methodologies are recommended for synthesizing (E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide with stereochemical control?
Answer:
To ensure the retention of the E-configuration during synthesis, employ carbodiimide-mediated coupling reactions (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) under controlled conditions. Key steps include:
- Pre-activation of the carboxylic acid moiety (e.g., 3,4-dichlorophenylacetic acid) with EDC·HCl in dichloromethane at 273 K .
- Use of triethylamine as a base to neutralize HCl byproducts and stabilize the reaction intermediates.
- Post-synthesis purification via slow evaporation crystallization (e.g., methylene chloride) to isolate stereochemically pure products .
Basic: How can the molecular conformation and crystal packing of this compound be validated?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for conformational validation. For example:
- Resolve asymmetric units with multiple conformers (e.g., three distinct molecules in a unit cell) to analyze dihedral angles between aromatic rings and amide groups .
- Compare experimental bond lengths/angles with standard databases (e.g., Allen et al., 1987) to confirm structural integrity .
- Supplement with spectroscopic methods (e.g., UV-Vis λmax at 255 nm for electronic transitions in conjugated systems) .
Advanced: How should researchers design assays to evaluate the biological activity of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., cannabinoid receptors or enzymes linked to hypoglycemic activity). Validate docking poses with crystallographic data .
- In Vitro Testing: Conduct dose-response assays (e.g., IC50 determination) in cell lines expressing relevant targets. Include positive controls (e.g., known inhibitors) and measure oxidative stress markers (e.g., ROS levels) to assess dual hypoglycemic/antioxidant activity .
Advanced: How can contradictions in crystallographic data (e.g., multiple conformers) be resolved?
Answer:
- Perform density functional theory (DFT) calculations to compare the stability of observed conformers. Use software like Gaussian to optimize geometries and calculate energy differences .
- Conduct Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) driving conformational diversity .
- Validate with variable-temperature NMR to monitor dynamic interconversion of conformers in solution .
Advanced: What strategies mitigate reactivity challenges posed by the 2,4-dichlorophenyl group during functionalization?
Answer:
- Protection-Deprotection: Temporarily protect reactive sites (e.g., hydroxyl or amine groups) using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .
- Optimized Solvent Systems: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce halogen displacement .
- Chromatographic Monitoring: Employ HPLC with UV detection (λ = 254 nm) to track byproducts and ensure reaction specificity .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace Cl with Br or vary the dioxothiolan moiety) and assess bioactivity changes .
- Pharmacophore Mapping: Use tools like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors in the dichlorophenyl ring) .
- Toxicity Profiling: Conduct Ames tests or zebrafish embryo assays to evaluate mutagenicity and developmental toxicity .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Blood-Brain Barrier penetration), metabolic stability (CYP450 interactions), and bioavailability .
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) over 100 ns to assess plasma protein binding affinity .
Advanced: How do crystallographic studies inform formulation strategies for this compound?
Answer:
- Analyze polymorphic forms via SCXRD to identify stable crystalline phases for tablet formulation .
- Study hygroscopicity by exposing crystals to controlled humidity and monitoring structural changes with PXRD .
- Optimize co-crystallization with excipients (e.g., succinic acid) to enhance solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
